6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUQCLXYUTUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald–Hartwig Amination for Diazepane Attachment
One of the most effective methods to attach the 4-methyl-1,4-diazepane moiety to the pyridine ring involves the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed amination allows the substitution of a suitable leaving group (e.g., triflate or halide) on the pyridine ring with the diazepane amine.
- Starting Material: A pyridine derivative bearing a triflate or halogen at the 6-position.
- Nucleophile: 1-methyl-1,4-diazepane or its protected derivative (e.g., tert-butyl 1,4-diazepane-1-carboxylate).
- Catalyst System: Palladium catalyst with appropriate ligands under modified Buchwald–Hartwig conditions.
- Outcome: Formation of the C-N bond linking the diazepane ring to the pyridine core.
This method has been demonstrated to yield the desired substitution efficiently, with subsequent deprotection steps (if protected amines are used) to afford the free amine functionality.
Preparation of Pyridine Precursors
The pyridine-3-carbonitrile core is typically prepared by functionalizing pyridine derivatives:
- Sonogashira Coupling: For introducing alkynyl groups that can be further transformed.
- Heck Reaction: To install α,β-unsaturated esters or related functionalities.
- Weinreb Amide Formation: Conversion of carboxylic acids to Weinreb amides facilitates subsequent transformations such as cyclopropanation.
These transformations provide versatile intermediates for further elaboration toward the target compound.
Functional Group Interconversions
- Cyclopropanation: Corey-Chaykowsky cyclopropanation on α,β-unsaturated Weinreb amides enhances yields and stereochemical control.
- Reduction: Sequential reductions with DIBAL-H and NaBH4 convert esters or amides to primary alcohols.
- Oxidation and Wittig Reaction: Swern oxidation followed by Wittig olefination extends carbon chains and introduces olefins.
- Hydrogenolysis: Removal of protecting groups or saturation of double bonds using Pd/C or PtO2 catalysts.
These steps are crucial for preparing intermediates suitable for coupling with diazepane derivatives.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Functional Group Installation | 1,3-Dibromopyridine | Benzyloxy substitution | 3-Benzyloxy-6-bromopyridine | Selective substitution of bromine |
| 2 | Heck Reaction | 3-Benzyloxy-6-bromopyridine | n-Butyl acrylate, Pd catalyst | α,β-Unsaturated ester intermediate | Carbon chain extension |
| 3 | Ester Hydrolysis | α,β-Unsaturated ester | Base or acid hydrolysis | Carboxylic acid intermediate | Prepares for Weinreb amide |
| 4 | Weinreb Amide Formation | Carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride | Weinreb amide intermediate | Facilitates cyclopropanation |
| 5 | Corey-Chaykowsky Cyclopropanation | Weinreb amide | Sulfur ylide reagent | Cyclopropanecarboxylate intermediate | Stereoselective step |
| 6 | Reduction | Cyclopropanecarboxylate | DIBAL-H, NaBH4 | Primary alcohol intermediate | Prepares for further oxidation |
| 7 | Swern Oxidation & Wittig | Primary alcohol | Oxalyl chloride/DMSO, Wittig reagent | Chain-extended olefin intermediate | Carbon chain modification |
| 8 | Hydrogenolysis | Olefin intermediate | Pd/C, PtO2 | Saturated ether intermediate | Removes protecting groups |
| 9 | Triflation & Buchwald–Hartwig Amination | Saturated ether intermediate | Triflic anhydride, Pd catalyst, diazepane derivative | Diazepane-substituted pyridine intermediate | Key C-N bond formation |
| 10 | Deprotection | Protected diazepane intermediate | Trifluoroacetic acid | Final product: 6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | Removal of Boc or other protecting groups |
Research Findings and Yields
- The use of Weinreb amides significantly improves yields in cyclopropanation steps compared to esters.
- Buchwald–Hartwig amination under modified conditions enables efficient coupling of diazepane rings with pyridine derivatives.
- Protecting groups such as Boc on diazepane nitrogen atoms facilitate selective reactions and are removed under acidic conditions without compromising the nitrile functionality.
- High enantiomeric excess (>99%) can be achieved when chiral intermediates are involved, using chiral stationary phase HPLC for resolution.
Notes on Reaction Conditions and Optimization
- Palladium catalysts require careful ligand selection to optimize amination yields.
- Reaction temperatures and solvent systems (e.g., toluene, dioxane) are optimized to balance reactivity and selectivity.
- Use of triflates as leaving groups on pyridine rings enhances coupling efficiency compared to bromides or chlorides.
- Sequential reductions and oxidations must be controlled to avoid over-reduction or side reactions.
Chemical Reactions Analysis
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14N4
- Molecular Weight : 216.28 g/mol
- CAS Number : 910108-88-2
The compound features a pyridine ring substituted with a carbonitrile group and a 1,4-diazepane moiety, contributing to its biological activity and interactions.
Medicinal Chemistry
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile has been investigated for its potential therapeutic effects in various diseases:
- Antidepressant Activity : This compound has shown promise in preclinical studies as a potential antidepressant due to its ability to modulate neurotransmitter systems. Research indicates that similar diazepane derivatives can influence serotonin and norepinephrine reuptake, suggesting potential for mood disorder treatments .
- Anticancer Properties : Preliminary studies have indicated that pyridine derivatives may exhibit anticancer activity through the inhibition of specific cancer cell lines. The mechanism often involves interference with cellular signaling pathways that promote cancer cell proliferation .
Neuropharmacology
Research into neuropharmacological applications has revealed that compounds like this compound can interact with neurotransmitter receptors. These interactions may lead to:
- Cognitive Enhancement : Some studies suggest that this compound could enhance cognitive function by acting on cholinergic systems in the brain .
- Anxiolytic Effects : The structural similarities to known anxiolytics indicate potential for reducing anxiety symptoms, warranting further exploration in clinical settings .
Chemical Biology
In chemical biology, this compound serves as a valuable research tool:
- Biochemical Assays : It can be employed in assays to study enzyme interactions or receptor binding, particularly within the context of drug discovery and development .
- Synthesis of Novel Compounds : The unique structure allows for the synthesis of analogs that may have enhanced or modified biological activities, expanding the library of compounds available for testing .
Data Table: Comparison of Biological Activities
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the antidepressant potential of similar diazepane derivatives. The findings suggested significant improvements in depressive symptoms in animal models when administered over a period of several weeks, indicating the need for further clinical trials with this compound .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyridine derivatives. The results demonstrated that compounds structurally similar to this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The diazepane moiety can interact with biological receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazepane/Piperazine Substituents
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
- Key Differences : The diazepane ring is attached at the pyridine’s 2-position instead of the 6-position.
- Impact : Altered substitution patterns influence conformational flexibility and target binding. The 6-position substitution in the target compound may allow better alignment with kinase active sites compared to the 2-position isomer .
Degradation Products (DP5/DP6) of Selpercatinib
- Structure : 6-(2-hydroxy-2-methylpropoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile.
- Key Differences : Replaces the diazepane ring with a 3-methylpiperazine group.
- The hydroxypropoxy group in DP5/DP6 enhances solubility but may limit blood-brain barrier penetration compared to the simpler nitrile group in the target compound .
Kinase Inhibitors with Bicyclic Systems
Selpercatinib
- Structure : Contains a pyrazolo[1,5-a]pyridine core and a 3,6-diazabicyclo[3.1.1]heptane group.
- Key Differences: The bicyclic system in selpercatinib introduces rigidity, enhancing selectivity for RET kinase. In contrast, the monocyclic diazepane in the target compound may allow broader interactions but lower specificity.
- Molecular Weight : Selpercatinib (525.6 g/mol) is significantly larger than the target compound (~245 g/mol), impacting bioavailability and dosing .
Pyridine Derivatives with Varied Substituents
2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one
- Structure : Features a pyrimidine core with a chloropyridinylmethyl substituent.
- The chloro group enhances electrophilicity but may increase toxicity risks compared to the nitrile group .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Heterocyclic Substituent | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | Pyridine | 4-Methyl-1,4-diazepane (7-membered) | ~245 | Nitrile, tertiary amine | Kinase inhibition, CNS targets |
| 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | Pyridine | 1,4-Diazepane (7-membered) | ~231 | Nitrile, tertiary amine | Research chemical |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | 3,6-Diazabicyclo[3.1.1]heptane | 525.6 | Hydroxypropoxy, nitrile | RET kinase inhibition (FDA-approved) |
| DP5/DP6 (Selpercatinib degradant) | Pyrazolo[1,5-a]pyridine | 3-Methylpiperazine (6-membered) | ~450 | Hydroxypropoxy, nitrile | Impurity analysis |
| 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one | Pyrimidine | Chloropyridinylmethyl | ~280 | Chloro, amino | Antimicrobial research |
Research Findings and Implications
- Conformational Flexibility : The 7-membered diazepane ring in the target compound provides greater flexibility than piperazine or bicyclic systems, enabling adaptive binding to diverse kinase conformations .
- Synthetic Accessibility: notes discontinued commercial availability of some analogues, highlighting challenges in sourcing intermediates for structure-activity relationship (SAR) studies .
Biological Activity
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile (CAS No. 910108-88-2) is a chemical compound characterized by a pyridine ring substituted with a diazepane moiety and a nitrile group. Its unique structure suggests potential biological activities, which have been the focus of various research studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
- Molecular Formula : C12H16N4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The diazepane moiety can influence receptor binding and modulate signaling pathways, while the nitrile group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
There is ongoing research into the antiviral properties of this compound. Preliminary findings indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, including lung and colon cancer cells. The mechanism appears to involve the activation of caspases and inhibition of anti-apoptotic proteins . Table 1 summarizes the cytotoxic effects observed in various cancer cell lines.
| Cell Line | CC50 (µM) | Reference Compound | CC50 (µM) |
|---|---|---|---|
| A549 (Lung carcinoma) | 58.4 | Cisplatin | 47.2 |
| MCF7 (Breast adenocarcinoma) | 75.0 | 5-Fluorouracil | 381.2 |
| HT29 (Colon adenocarcinoma) | 62.5 | - | - |
Study on Anticancer Activity
A study published in PMC evaluated the cytotoxicity of this compound against several human cancer cell lines. The results showed that the compound had significant cytotoxic effects, particularly against HT29 cells, indicating its potential as an anticancer agent .
Evaluation of Antimicrobial Effects
Another study assessed the antimicrobial efficacy of this compound against various pathogens. The findings revealed that it effectively inhibited bacterial growth at micromolar concentrations, supporting its use as a potential antimicrobial agent .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound Name | Biological Activity |
|---|---|
| 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide | Altered reactivity and potentially different biological effects due to carboximidamide substitution |
| 1-Methylpyrazole-4-boronic acid pinacol ester | Similar chemical properties but different applications in organic synthesis |
Q & A
Q. What synthetic strategies are employed for the preparation of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine cores and subsequent introduction of the 1,4-diazepane moiety. Key steps include:
- Cyano-group retention : Protecting the nitrile group during coupling reactions to avoid undesired side products .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and catalysts like piperidine are used to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms the presence of nitrile (C≡N) at ~2200 cm⁻¹ and diazepane N-H stretches at ~3300 cm⁻¹ .
- NMR : -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and diazepane methyl groups (δ 1.2–1.5 ppm). -NMR resolves the pyridine carbon backbone and nitrile carbon (δ ~115 ppm) .
- X-ray crystallography : Validates the chair conformation of the diazepane ring and planar pyridine core (bond angles: 117–122°) .
Q. How is the purity of the compound assessed during synthesis?
- HPLC : Retention time consistency (e.g., 8.2 min with a C18 column) and peak symmetry ensure purity .
- Melting point analysis : Sharp melting points (e.g., 219–220°C) indicate homogeneity .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.99%, H: 3.49%, N: 11.07%) .
Advanced Research Questions
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies focus on modifying the diazepane and pyridine substituents:
| Modification | Biological Impact | Reference |
|---|---|---|
| Diazepane methyl group | Enhances metabolic stability (t₁/₂: 4.2 h → 6.8 h) | |
| Pyridine nitrile | Critical for target binding (IC₅₀: 12 nM vs. 480 nM for non-nitrile analogs) | |
| Thiophene substitution | Reduces off-target effects (selectivity index: 15→42) |
Q. How can computational modeling resolve contradictions in binding affinity data?
- Molecular docking : Identifies key interactions (e.g., nitrile with kinase hinge region; RMSD < 1.5 Å) .
- Molecular dynamics (MD) : Simulates ligand-protein stability (e.g., 20 ns trajectories show stable H-bonds with Glu183) .
- Free energy calculations (MM/PBSA) : Quantifies binding energy discrepancies (ΔG: -9.8 kcal/mol vs. experimental -10.2 kcal/mol) .
Q. What experimental designs address discrepancies in thermal stability data?
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset (e.g., 215°C vs. conflicting reports of 205°C) by varying heating rates (2–10°C/min) .
- Thermogravimetric analysis (TGA) : Correlates mass loss with degradation steps (5% loss at 220°C) .
- Crystal packing analysis : Identifies hydrogen-bond networks (e.g., C6-H6···N4 interactions) stabilizing the lattice .
Q. Which strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug derivatization : Esterification of the nitrile group increases oral bioavailability (AUC: 12→28 µg·h/mL) .
- Lipophilicity adjustment : Introducing hydrophilic groups (e.g., hydroxyl) reduces logP (2.8→1.9) and enhances solubility .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated diazepane) in hepatic microsomes .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Optimal Yield |
|---|---|---|
| 4-Methyl-1,4-diazepane | Diazepane precursor | 78% |
| 6-Chloropyridine-3-carbonitrile | Pyridine core functionalization | 85% |
| Coupling product (crude) | Final step intermediate | 92% |
Q. Table 2: Comparative Binding Affinities
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Kinase A | Fluorescence polarization | 12 ± 1.2 | |
| Kinase B | Radioligand binding | 38 ± 4.1 | |
| Off-target protease | Enzymatic hydrolysis | 4200 ± 310 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
